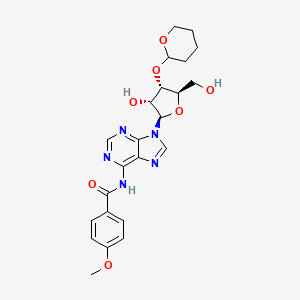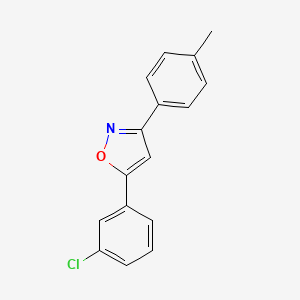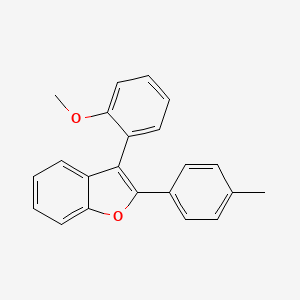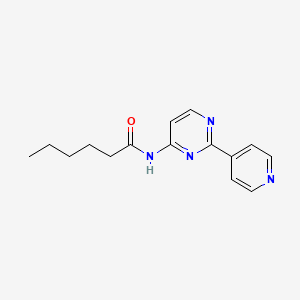![molecular formula C8H14N2 B12900327 N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine CAS No. 143996-83-2](/img/structure/B12900327.png)
N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine is a synthetic compound with a unique bicyclic structure. It consists of a cyclopentane ring fused to a pyrrole ring, with an amine group attached to the second carbon of the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ammonia and formaldehyde, followed by reduction to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of gliclazide, a medication used to treat type 2 diabetes.
Mécanisme D'action
The mechanism of action of N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine involves its interaction with specific molecular targets. In medicinal applications, it acts by binding to sulfonylurea receptors on pancreatic beta cells, stimulating insulin release. This interaction helps regulate blood sugar levels in patients with type 2 diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-azabicyclo[3.3.0]octane
- Octahydrocyclopenta[c]pyrrol-2-amine
- N-amino-3-azabicyclo[3.3.0]octane
Uniqueness
N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine stands out due to its specific bicyclic structure, which imparts unique chemical properties and reactivity. This makes it particularly useful in drug synthesis and material science .
Propriétés
Numéro CAS |
143996-83-2 |
|---|---|
Formule moléculaire |
C8H14N2 |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
N-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C8H14N2/c1-9-10-5-7-3-2-4-8(7)6-10/h7-8H,1-6H2 |
Clé InChI |
UGMJKJOHOGZIHI-UHFFFAOYSA-N |
SMILES canonique |
C=NN1CC2CCCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)

![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)


![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)





